molecular formula C17H15Cl2NO3 B13045985 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)

2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)

Cat. No.: B13045985
M. Wt: 352.2 g/mol
InChI Key: NYDZBBUZANDNPD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) include other dibenzo[b,f]oxepine derivatives with different substituents on the aromatic rings . Examples include:

Uniqueness

The uniqueness of 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for particular research applications and differentiate it from other similar compounds .

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

3-chloro-5-(methylaminomethyl)benzo[b][1]benzoxepine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H14ClNO3.ClH/c1-19-9-13-12-8-10(18)6-7-15(12)22-14-5-3-2-4-11(14)16(13)17(20)21;/h2-8,19H,9H2,1H3,(H,20,21);1H

InChI Key

NYDZBBUZANDNPD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O.Cl

Origin of Product

United States

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